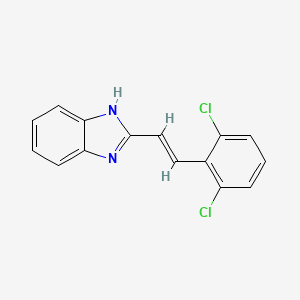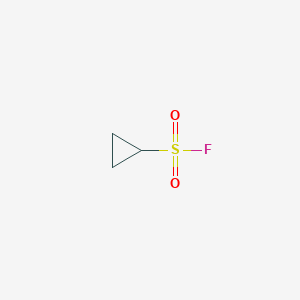
Cyclopropanesulfonyl fluoride
Vue d'ensemble
Description
Cyclopropanesulfonyl fluoride (CPSF) is an organosulfur compound used in laboratory experiments as a reagent, catalyst, and scavenger. It is a colorless, volatile, and highly reactive liquid. Its empirical formula is C3H5FO2S, and its molecular weight is 124.13 .
Synthesis Analysis
Sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers . A one-pot Pd-catalyzed reaction of aryl iodides with DABSO and Selectfluor provides aryl sulfonyl fluorides in good yields .Molecular Structure Analysis
The molecular structure of Cyclopropanesulfonyl fluoride is optimized by DFT and is consistent with the molecular structure determined by XRD . The structure-based design and analysis of SuFEx chemical probes have helped advance our understanding of the protein microenvironment that dictates the reactivity of targetable amino acid residues .Chemical Reactions Analysis
The discerning reactivity of sulfur(VI)-fluoride exchange (SuFEx) chemistry has enabled the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads . Sulfonyl fluoride containing probes react with the catalytic serine in protease enzymes .Physical And Chemical Properties Analysis
Cyclopropanesulfonyl fluoride is a liquid with a refractive index of n/D 1.407 and a density of 1.310 g/L at 25 °C . It has a molecular weight of 124.13 .Applications De Recherche Scientifique
Click Chemistry Applications
The sulfonyl fluoride motif in Cyclopropanesulfonyl fluoride serves as a versatile connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids. This innovative approach complements existing methods that use amides and phosphate groups as linkers. Researchers leverage this click chemistry strategy to create bioconjugates, modify biomolecules, and engineer functional materials .
Medicinal Chemistry and Drug Design
Sulfonyl fluorides are employed as electrophilic warheads in drug discovery. Their balance of reactivity and stability makes them attractive for covalent inhibition of target proteins. Researchers design and optimize sulfonyl fluoride-based compounds to selectively react with specific amino acid residues in enzymes or receptors. These irreversible interactions can lead to potent and selective inhibitors for therapeutic applications .
Mécanisme D'action
Target of Action
Cyclopropanesulfonyl fluoride is a compound that has been found to interact with proteins and nucleic acids . The sulfonyl fluoride motif in the compound can be used as a connector for the assembly of -SO2- linked small molecules with these targets . This interaction is crucial in various physiological activities related to biological and medical systems.
Mode of Action
The mode of action of cyclopropanesulfonyl fluoride is primarily through its electrophilic properties . As an electrophilic warhead, it possesses a balance of reactivity and stability that is attractive for applications in medicinal chemistry and chemical biology . It interacts with its targets, causing changes at the molecular level that can have significant effects on the function of the target molecules .
Biochemical Pathways
For instance, fluoride is a well-known G protein activator . The activation of heterotrimeric GTP-binding proteins by fluoride requires trace amounts of Al3+ or Be2+ ions .
Pharmacokinetics
It is known that the pharmacokinetics of fluoride, a component of the compound, are primarily governed by ph and storage in bone . HF, a form of fluoride, diffuses across cell membranes far more easily than fluoride ion . More research is needed to fully understand the ADME properties of cyclopropanesulfonyl fluoride and their impact on bioavailability.
Result of Action
The molecular and cellular effects of cyclopropanesulfonyl fluoride’s action are largely dependent on its interaction with its targets. For instance, it plays a significant role in fluorescent sensing within cellular systems. More research is needed to fully understand the range of effects resulting from the action of cyclopropanesulfonyl fluoride.
Action Environment
The action, efficacy, and stability of cyclopropanesulfonyl fluoride can be influenced by various environmental factors. For instance, the pH of the environment can affect the balance between HF and fluoride ion, which can in turn influence the compound’s ability to diffuse across cell membranes . More research is needed to fully understand how environmental factors influence the action of cyclopropanesulfonyl fluoride.
Safety and Hazards
Cyclopropanesulfonyl fluoride is classified as a combustible liquid and causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed or inhaled . It is recommended to handle it with protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
cyclopropanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOPREDCDIARJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801307609 | |
| Record name | Cyclopropanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanesulfonyl fluoride | |
CAS RN |
822-49-1 | |
| Record name | Cyclopropanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopropanesulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



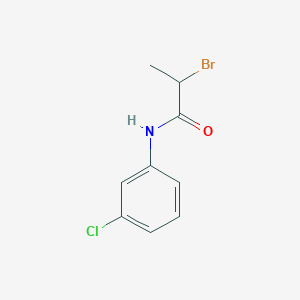
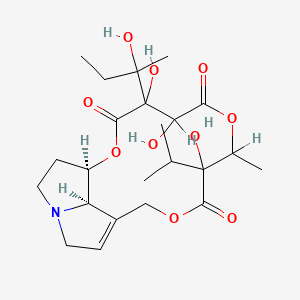
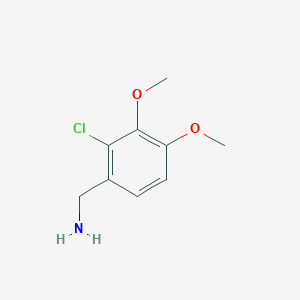


![2-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B3038157.png)
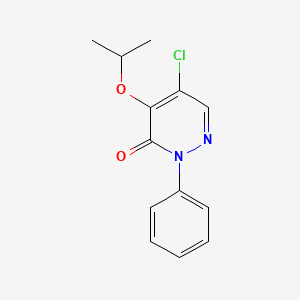
![3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B3038164.png)
![3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B3038165.png)
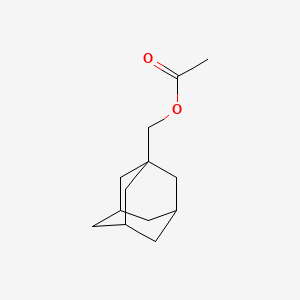
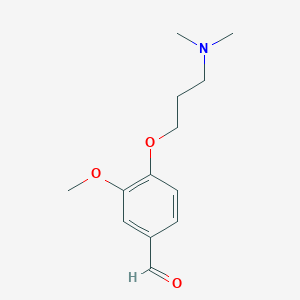
![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3038169.png)
